4,6-Dibromo-2-phenylpyrimidine
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Overview
Description
4,6-Dibromo-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of bromine atoms at positions 4 and 6, along with a phenyl group at position 2, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-phenylpyrimidine typically involves the bromination of 2-phenylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Phenylboronic acid, palladium acetate, and triphenylphosphine in a basic medium like potassium carbonate.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed:
- Substituted pyrimidines with different functional groups replacing the bromine atoms.
- Complex heterocyclic compounds when reacted with other aromatic or heteroaromatic systems.
Scientific Research Applications
4,6-Dibromo-2-phenylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit tyrosine kinases or other enzymes involved in cell signaling, thereby exerting anticancer effects . The exact molecular targets and pathways can vary based on the specific derivative or application.
Comparison with Similar Compounds
4,6-Dichloro-2-phenylpyrimidine: Similar structure but with chlorine atoms instead of bromine.
2,4-Diamino-6-phenylpyrimidine: Contains amino groups instead of bromine, leading to different biological activities and uses.
Uniqueness: 4,6-Dibromo-2-phenylpyrimidine is unique due to the presence of bromine atoms, which can be selectively substituted to create a wide variety of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C10H6Br2N2 |
---|---|
Molecular Weight |
313.98 g/mol |
IUPAC Name |
4,6-dibromo-2-phenylpyrimidine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
SRTVVSLQGMWIAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Br)Br |
Origin of Product |
United States |
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